

A Researcher's Guide to Confirming the Structure of Dichloroindoless

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Compound of Interest

Compound Name: ethyl 5,7-dichloro-1H-indole-2-carboxylate

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For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. This guide provides a comparative overview of the primary analytical methods used to elucidate the structure of dichloroindoless, a class of compounds with significant interest in medicinal chemistry. We will delve into the experimental data and protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering a clear comparison of their capabilities.

The principal methods for determining the structure of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.^[1] NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative stereochemistry of atoms in a molecule.^{[2][3]} Mass spectrometry offers precise molecular weight and fragmentation data, which aids in determining the elemental composition and structural motifs.^[4] For an unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard, providing precise bond lengths and angles.^{[5][6]}

Comparative Overview of Analytical Methods

Each analytical technique offers unique insights into the structure of dichloroindoless. The choice of method, or combination of methods, will depend on the specific information required, the nature of the sample, and the available instrumentation.

Analytical Method	Information Provided	Sample Requirements	Key Advantages	Limitations
NMR Spectroscopy	Connectivity, chemical environment of nuclei (^1H , ^{13}C), stereochemistry	Soluble sample (mg scale)	Non-destructive, provides detailed structural information in solution	Can have overlapping signals in complex molecules, lower sensitivity than MS
Mass Spectrometry	Molecular weight, elemental composition, fragmentation patterns	Small sample amount ($\mu\text{g}-\text{ng}$), can be coupled to chromatography (LC/GC-MS)	High sensitivity, provides molecular formula	Isomers can be difficult to distinguish, provides limited stereochemical information
X-ray Crystallography	Absolute 3D structure, bond lengths, bond angles, crystal packing	Single, high-quality crystal	Provides unambiguous structural determination ^[5]	Crystal growth can be a significant bottleneck ^[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds in solution.^[2] By analyzing the chemical shifts, coupling constants, and through-bond correlations, the precise connectivity of atoms can be determined. For dichloroindoles, ^1H and ^{13}C NMR are fundamental.

^1H and ^{13}C NMR Spectral Data for Dichloroindole Isomers

The position of the chlorine atoms on the indole ring significantly influences the chemical shifts of the protons and carbons. The following table provides predicted data for two isomers to illustrate this effect.

Compound	Nucleus	Position	Predicted Chemical Shift (δ , ppm)	Multiplicity
4,7-Dichloroindole	¹ H	H-2	~6.6	t
H-3		~7.2	t	
H-5		~7.0	d	
H-6		~6.9	d	
¹³ C		C-2	~101	
C-3			~123	
C-3a			~127	
C-4			~118	
C-5			~121	
C-6			~120	
C-7			~115	
C-7a			~134	
5,7-Dichloroindole	¹ H	H-2	~6.5	t
H-3		~7.3	t	
H-4		~7.5	d	
H-6		~7.1	d	
¹³ C		C-2	~102	
C-3			~125	
C-3a			~128	
C-4			~120	
C-5			~116	

C-6	~122
C-7	~117
C-7a	~133

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of the dichloroindole sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Internal Standard: Add a small amount of a reference compound, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[2]
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
- Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and correlations to assemble the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental formula of a compound. For dichloroindoles, the isotopic pattern of chlorine (^{35}Cl and ^{37}Cl) is a key diagnostic feature.

Expected Mass Spectrometry Data for Dichloroindoles

A compound with two chlorine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1.

Parameter	Value for C ₈ H ₅ Cl ₂ N
Monoisotopic Mass	184.9800 Da
M (⁴⁵Cl, ³⁵Cl)	100%
M+2 (⁴⁷Cl, ³⁵Cl)	~65%
M+4 (⁴⁹Cl, ³⁷Cl)	~10%

Note: The exact m/z values will depend on the ionization state.

Experimental Protocol: LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the dichloroindole sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Chromatographic Separation: Inject the sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS).^[4] A C18 column is commonly used for reverse-phase separation.
- Mass Analysis: Acquire mass spectra using an appropriate ionization technique, such as electrospray ionization (ESI), in positive or negative ion mode.
- Data Analysis: Determine the molecular weight from the parent ion and analyze the isotopic pattern to confirm the presence of two chlorine atoms. Fragmentation patterns from tandem MS (MS/MS) experiments can provide further structural information.^[4]

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal.^[5] This technique is invaluable for confirming the absolute structure and stereochemistry of a molecule.

Illustrative Crystallographic Data for a Dichloro-Azaindole

While data for a specific dichloroindole may vary, the following data for a related chloro-substituted azaindole provides an example of the parameters obtained from an X-ray diffraction experiment. For 5-chloro-7-azaindole, a nearly linear N–H…N hydrogen-bonded dimer is observed, with an N…N distance of 2.983 (2) Å.[7]

Parameter	Example Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	a = 8.5 Å, b = 5.9 Å, c = 13.2 Å, β = 98°
Resolution	0.8 Å

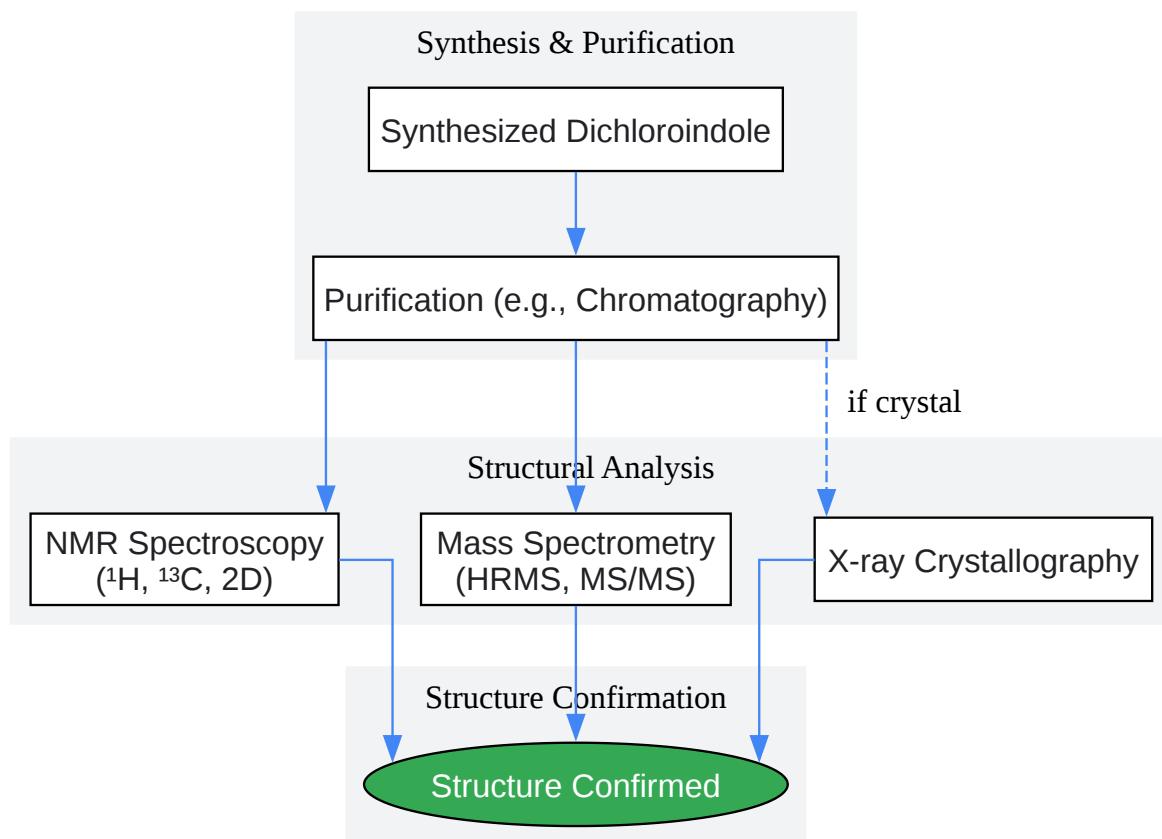
Note: These values are for illustrative purposes and will be specific to the crystal being analyzed.

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystallization: Grow single crystals of the dichloroindole compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[5]
- Crystal Mounting: Mount a suitable single crystal on a goniometer head.
- Data Collection: Collect diffraction data using an X-ray diffractometer.
- Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELXS).[8] The resulting model will provide atomic coordinates, bond lengths, and bond angles.

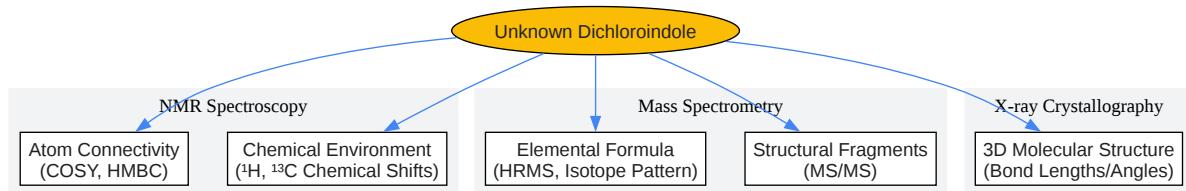
Visualizing the Workflow and Logic

To aid in understanding the process of structure confirmation, the following diagrams illustrate the general workflow and the information obtained from each technique.



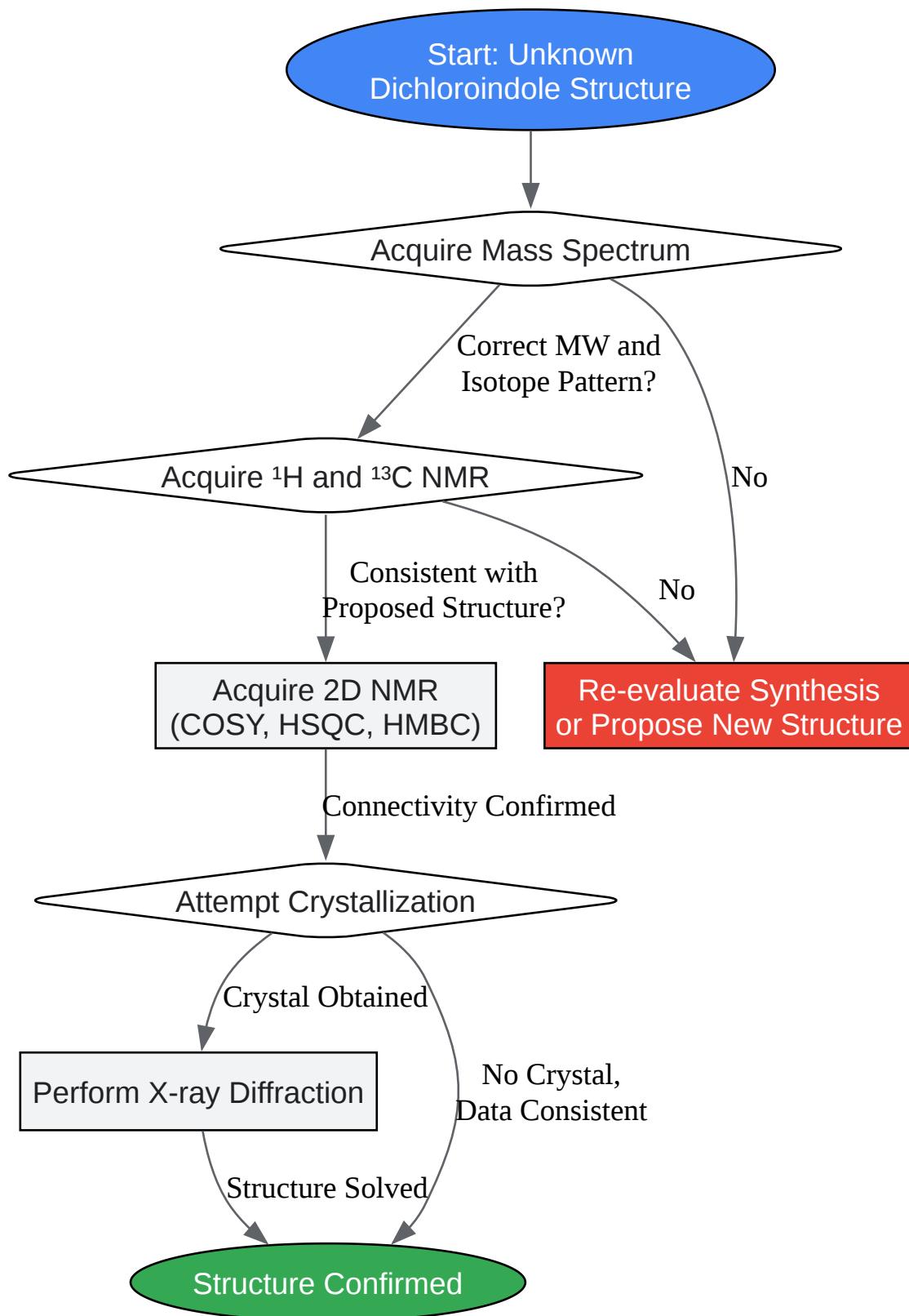
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General workflow for dichloroindole structure confirmation.



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Information derived from each analytical technique.



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Decision tree for selecting analytical methods.

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